2,2-Dimethyl-3-((1-oxoallyl)oxy)propyl(3-sulphonatopropyl)ammonium
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Overview
Description
2,2-Dimethyl-3-((1-oxoallyl)oxy)propyl(3-sulphonatopropyl)ammonium is a chemical compound with the molecular formula C11H21NO5S and a molecular weight of 279.35314 g/mol . This compound is known for its unique structure, which includes a sulphonate group and an ammonium group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2,2-Dimethyl-3-((1-oxoallyl)oxy)propyl(3-sulphonatopropyl)ammonium typically involves multiple steps. One common method includes the reaction of 2,2-dimethyl-3-hydroxypropylamine with acryloyl chloride to form the intermediate 2,2-dimethyl-3-((1-oxoallyl)oxy)propylamine. This intermediate is then reacted with 3-chloropropylsulfonic acid to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2,2-Dimethyl-3-((1-oxoallyl)oxy)propyl(3-sulphonatopropyl)ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of polymers and copolymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-((1-oxoallyl)oxy)propyl(3-sulphonatopropyl)ammonium involves its interaction with molecular targets through its sulphonate and ammonium groups. These groups can form ionic bonds and hydrogen bonds with target molecules, facilitating various chemical and biological processes. The compound’s ability to undergo nucleophilic substitution also plays a role in its reactivity and interactions .
Comparison with Similar Compounds
Similar compounds to 2,2-Dimethyl-3-((1-oxoallyl)oxy)propyl(3-sulphonatopropyl)ammonium include:
Benzyldimethyl [2-[(1-oxoallyl)oxy]propyl]ammonium chloride: This compound has a similar structure but includes a benzyl group instead of the sulphonate group.
Benzyldimethyl [2-[(1-oxoallyl)oxy]ethyl]ammonium chloride: This compound has an ethyl group instead of the propyl group, affecting its reactivity and applications.
3-{[3-(Acryloyloxy)-2,2-dimethylpropyl]ammonio}-1-propanesulfonate: This compound shares the acryloyloxy and sulphonate groups but has different substituents, leading to variations in its chemical behavior.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct properties and applications.
Properties
CAS No. |
94159-72-5 |
---|---|
Molecular Formula |
C11H21NO5S |
Molecular Weight |
279.36 g/mol |
IUPAC Name |
3-[(2,2-dimethyl-3-prop-2-enoyloxypropyl)azaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C11H21NO5S/c1-4-10(13)17-9-11(2,3)8-12-6-5-7-18(14,15)16/h4,12H,1,5-9H2,2-3H3,(H,14,15,16) |
InChI Key |
ZWHWRTBPFOKFAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C[NH2+]CCCS(=O)(=O)[O-])COC(=O)C=C |
Origin of Product |
United States |
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